
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide is an organic compound with a complex structure that includes a benzoic acid core substituted with dichloro and isopropoxy groups, and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the dichloro groups. This is followed by the introduction of the isopropoxy group through an etherification reaction. Finally, the hydrazide group is introduced via a reaction with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are critical to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide can undergo various chemical reactions including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: This can result in the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or activation of the target. The dichloro and isopropoxy groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3,5-dichloro-4-hydroxy-: Similar structure but with a hydroxy group instead of an isopropoxy group.
Benzoic acid, 3,5-dichloro-4-methoxy-: Similar structure but with a methoxy group instead of an isopropoxy group.
Benzoic acid, 3,5-dichloro-4-ethoxy-: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The isopropoxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interactions with biological targets.
Propiedades
Número CAS |
23964-34-3 |
|---|---|
Fórmula molecular |
C10H12Cl2N2O2 |
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
3,5-dichloro-4-propan-2-yloxybenzohydrazide |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-5(2)16-9-7(11)3-6(4-8(9)12)10(15)14-13/h3-5H,13H2,1-2H3,(H,14,15) |
Clave InChI |
HISYRKJQRPVLCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


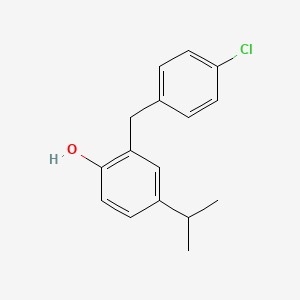
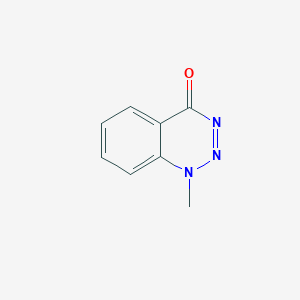
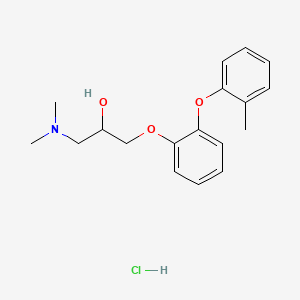
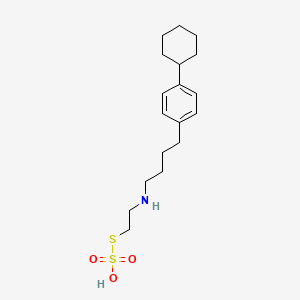
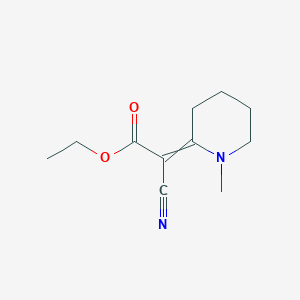
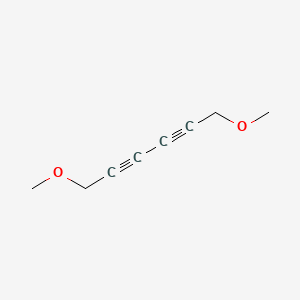

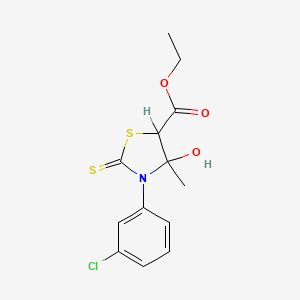




![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
